Product packaging for Doxycycline-13CD3(Cat. No.:CAS No. 1902958-13-7)

Doxycycline-13CD3

Cat. No.: B1144830
CAS No.: 1902958-13-7
M. Wt: 448.45
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Description

Doxycycline-13CD3 (CAS 1902958-13-7) is a stable isotope-labeled analog of the broad-spectrum tetracycline antibiotic, doxycycline. It is synthetically prepared with a 13C-labeled and tri-deuterated methyl group on the dimethylamine moiety, achieving an isotopic purity of 99% . This compound is specifically designed for use as a mass spectrometry (MS) internal standard to assist in precise pharmacokinetic and biodistribution analyses, enabling accurate quantification by correcting for variability in sample preparation and instrument analysis . Doxycycline itself functions by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit . This compound is critical for analytical method development (AMV), validation, and Quality Control (QC) applications, supporting activities such as Abbreviated New Drug Application (ANDA) submissions and commercial production . This product is intended for research purposes only and is not approved for human use or consumption.

Properties

CAS No.

1902958-13-7

Molecular Formula

C₂₁¹³CH₂₁D₃N₂O₈

Molecular Weight

448.45

Synonyms

(4S,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro_x000B_-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide-13CD3

Origin of Product

United States

Synthesis and Isotopic Characterization of Doxycycline 13cd3

Synthetic Methodologies for Site-Specific Isotopic Labeling of Tetracyclines

The core of the Doxycycline-13CD3 synthesis lies in the precise removal and subsequent replacement of a methyl group at the nitrogen atom. This site-specific modification ensures the introduction of the isotopic label at a known position, which is critical for its function as an analytical standard.

Non-Classical Polonovski Reaction in Doxycycline (B596269) N-Demethylation

The initial and pivotal step in the synthesis is the N-demethylation of doxycycline. This is achieved through a non-classical Polonovski reaction, a method that has been extended from its traditional use with alkaloids to the tetracycline (B611298) class of compounds. nih.gov The process begins with the conversion of the doxycycline free base to its corresponding N-oxide. nih.gov This is accomplished by treating the free base with 3-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net The resulting N-oxide, which is formed in high purity (95% by LC/MS), is then converted to its hydrochloride salt. nih.gov Subsequent treatment with an iron salt, such as iron(II) sulfate (B86663) heptahydrate (FeSO4·7H2O) or a combination of iron powder and ferric chloride (Fe(0)/FeCl3), facilitates the N-demethylation, yielding N-desmethyldoxycycline. nih.govresearchgate.net This demethylated intermediate is essential for the subsequent introduction of the isotopically labeled methyl group. nih.gov The reaction yields the desired N-desmethyl product, though a minor side reaction can regenerate some of the starting doxycycline. nih.gov

Table 1: Key Reagents in the N-Demethylation of Doxycycline

ReagentRoleReference
Doxycycline hyclateStarting material nih.gov
Sodium hydroxideTo form the free base of doxycycline nih.gov
3-Chloroperoxybenzoic acid (m-CPBA)Oxidizing agent to form the N-oxide nih.govresearchgate.net
Iron(II) sulfate heptahydrate / Iron powder and Ferric chlorideCatalyzes the N-demethylation of the N-oxide nih.govresearchgate.net
Ethylenediaminetetraacetic acid (EDTA)Used during purification to remove iron salts nih.gov

Re-methylation Strategies Utilizing Methyl-[13CD3] Iodide

Following the successful N-demethylation, the N-desmethyldoxycycline is re-methylated using methyl-[13CD3] iodide to introduce the stable isotope label. nih.govresearchgate.net A preferred method for this step involves the use of polymer-supported triphenylphosphine (B44618) and diisopropyl azodicarboxylate in tetrahydrofuran. nih.gov This approach effectively methylates the secondary amine of N-desmethyldoxycycline to the desired tertiary amine, this compound. nih.gov A significant advantage of this method is that it minimizes the formation of the quaternization product, even when an excess of methyl-[13CD3] iodide is used. nih.gov

Chemical Reaction Optimization for this compound Synthesis

Table 2: Reaction Stages and Yields

Reaction StageProductReported YieldReference
N-Demethylation and PurificationN-desmethyldoxycycline9% nih.govresearchgate.net
Re-methylationThis compound33% researchgate.net

Spectroscopic and Chromatographic Characterization of this compound

Thorough characterization is necessary to confirm the successful synthesis and to assess the purity of the final this compound product. This involves a combination of mass spectrometry and chromatography techniques.

Mass Spectrometric Confirmation of Isotopic Incorporation

Mass spectrometry (MS) is the primary technique used to confirm the successful incorporation of the isotopic label. nih.gov The analysis of this compound shows an M+4 isotopic incorporation, corresponding to the addition of one ¹³C atom and three deuterium (B1214612) atoms. nih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) is often employed for this analysis. journalppw.com The mass transitions of doxycycline and its isotopically labeled counterpart are monitored to confirm the identity of the product. journalppw.com For instance, the transition for unlabeled doxycycline is m/z 445.20 → 428.10. journalppw.com

Assessment of Isotopic Purity and Chemical Purity

The isotopic purity of the synthesized this compound is a critical parameter, as it directly impacts its utility as an internal standard. The reported isotopic purity for this compound synthesized via the non-classical Polonovski reaction and subsequent re-methylation is 99%. nih.govnih.govresearchgate.net In addition to isotopic purity, the chemical purity is also assessed. Liquid chromatography/mass spectrometry (LC/MS) is used to determine the chemical purity of the intermediates and the final product. nih.gov For example, the N-oxide intermediate was found to be 95% pure by LC/MS. nih.gov The final this compound product is reported to have a chemical purity greater than 99%. researchgate.net

Table 3: Purity Assessment of this compound and Intermediates

CompoundPurity TypePurity LevelAnalytical MethodReference
Doxycycline N-oxideChemical95%LC/MS nih.gov
N-desmethyldoxycyclineChemical99%Not specified nih.gov
This compoundIsotopic99%Not specified nih.govnih.govresearchgate.net
This compoundChemical>99%UV researchgate.net

Chromatographic Purity Assessment

The purity of synthesized this compound is a critical parameter, ensuring its suitability as an internal standard for mass spectrometry-based bioanalytical studies. High-performance liquid chromatography (HPLC) is a primary technique employed to assess the chemical and chromatographic purity of the labeled compound, separating it from unlabeled doxycycline and any process-related impurities.

Detailed chromatographic analysis confirms the purity of this compound. A study outlining its synthesis reported a purity of greater than 99% as determined by HPLC. nih.gov The analysis was conducted using a Varian Pursuit C18 column (3 µm particle size, 50 x 2 mm). nih.gov The separation was achieved with a gradient elution system, starting from 100% aqueous 0.1% formic acid and transitioning to a 60:40 mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) over five minutes. nih.gov Under these conditions, with detection at 350 nm, this compound exhibited a retention time of 5.60 minutes. nih.gov

Further confirmation of purity is often provided by manufacturers through a Certificate of Analysis. These analyses typically employ HPLC with UV or mass spectrometric detection to determine the purity and identify any related substances. The data presented in such certificates corroborate the high purity of the isotopically labeled standard. For instance, a representative analysis of a batch of Doxycycline-13C-d3 demonstrated a purity of 99.7% by HPLC. echemi.com The same analysis quantified total impurities at 0.18%, with no single unspecified impurity exceeding 0.10%. echemi.com

The following tables summarize the chromatographic conditions used for purity assessment and a typical purity profile for this compound.

Table 1: HPLC Conditions for Purity Assessment of this compound nih.gov

ParameterCondition
Column Varian Pursuit C18 (3 µm, 50 x 2 mm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 100% A to 40% B over 5 minutes
Detection Wavelength 350 nm
Retention Time (Rt) 5.60 min

Table 2: Representative Purity and Impurity Profile for Doxycycline-13C-d3 echemi.com

TestSpecificationResult
Purity (by HPLC) ≥99.0%99.7%
Total Impurities ≤0.5%0.18%
Unspecified Impurities ≤0.10% for each<0.10%
Loss on Drying ≤2.0%0.19%
Sulphated Ash ≤0.5%0.009%
Residue on Ignition ≤0.1%0.03%

These chromatographic data underscore the successful synthesis and purification of this compound to a high degree of purity, which is essential for its application as a reliable internal standard in quantitative analyses.

Bioanalytical Method Development and Validation Utilizing Doxycycline 13cd3

Principles of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). crimsonpublishers.comresearchgate.net These standards are synthetic versions of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). crimsonpublishers.commusechem.com The fundamental principle behind their use is that a SIL internal standard is chemically identical to the analyte of interest and thus exhibits nearly identical physicochemical properties. lgcstandards.comnih.gov This includes co-elution during chromatography, identical extraction recovery, and similar ionization efficiency in the mass spectrometer's ion source. scispace.comnih.gov By adding a known concentration of the SIL internal standard to both calibration standards and unknown samples at the beginning of the sample preparation process, it can effectively compensate for variations in sample handling, matrix effects, and instrument response. annlabmed.org The quantification is then based on the ratio of the analyte's response to the internal standard's response, which significantly improves the accuracy, precision, and robustness of the analytical method. scispace.comannlabmed.org

The use of Doxycycline-13CD3 as an internal standard in LC-MS/MS assays offers several distinct advantages, making it a preferred choice for the quantitative analysis of doxycycline (B596269). scispace.comnih.gov As a stable isotope-labeled analog, this compound shares the same chemical structure and properties as doxycycline, with the only difference being the isotopic substitution in the dimethylamino group. nih.gov This near-perfect chemical mimicry ensures that both the analyte and the internal standard behave almost identically throughout the entire analytical process, from sample extraction to detection. nih.gov

One of the primary benefits is the co-elution of this compound with doxycycline under various chromatographic conditions. nih.gov This is crucial because it means both compounds experience the same matrix effects at the same time, allowing for effective compensation. cerilliant.com Furthermore, because they have the same physicochemical properties, they are expected to have identical extraction recoveries and ionization efficiencies in the mass spectrometer. nih.govnih.gov This minimizes variability introduced during sample preparation and analysis, leading to more accurate and precise quantification. crimsonpublishers.comscispace.com The use of a ¹³C-labeled standard like this compound is often favored over deuterium-labeled standards, as deuterium labeling can sometimes lead to slight chromatographic separation from the unlabeled analyte (isotopic effect), which can compromise its ability to compensate for matrix effects. nih.govnih.gov

Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis, particularly when analyzing complex biological samples like plasma or tissue homogenates. researchgate.net These effects occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate and imprecise results. researchgate.netchromatographyonline.com

This compound is an ideal tool to compensate for these matrix effects. annlabmed.org Because it co-elutes and has nearly identical ionization properties to doxycycline, any suppression or enhancement of the ion signal caused by the matrix will affect both the analyte and the internal standard to the same degree. nih.govcerilliant.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects is effectively normalized. annlabmed.org This ensures that the quantitative results are reliable and reproducible, even in the presence of complex and variable biological matrices. crimsonpublishers.comresearchgate.net Studies have shown that stable isotope-labeled internal standards are the most effective way to correct for matrix effects, outperforming other approaches like the use of structural analogs. chromatographyonline.com

The position of the isotopic label within a stable isotope-labeled internal standard can have a significant impact on its analytical performance. For this compound, the labels are on the methyl groups of the dimethylamino function. nih.gov This position is generally stable and less likely to undergo chemical exchange during sample processing or analysis. nih.gov

The choice of isotope and its location are critical. While deuterium (²H) is a common choice for labeling due to lower synthesis costs, it can sometimes lead to a chromatographic "isotope effect," where the labeled compound elutes slightly earlier or later than the unlabeled analyte. scispace.comannlabmed.org This separation can result in differential exposure to matrix effects, reducing the internal standard's effectiveness. nih.gov Furthermore, deuterium atoms can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent, which would compromise the integrity of the standard. annlabmed.org

Using ¹³C, as in this compound, is often preferred because the larger mass difference compared to hydrogen isotopes results in a negligible isotope effect on chromatographic retention time, ensuring true co-elution. nih.gov The stability of the C-¹³C and C-D bonds in the 13CD3 group ensures that the label is retained throughout the analytical process, providing a robust and reliable internal standard for accurate quantification. lgcstandards.com

Development of Quantitative Bioanalytical Methods for Doxycycline

The development of a robust and reliable quantitative bioanalytical method for doxycycline using LC-MS/MS involves the careful optimization of several key parameters. The goal is to achieve a method that is sensitive, specific, accurate, and reproducible for the analysis of doxycycline in various biological matrices.

The successful separation and detection of doxycycline and its internal standard, this compound, rely on the meticulous selection of chromatographic and mass spectrometric conditions.

Chromatographic Conditions: Reversed-phase chromatography is the most common approach for doxycycline analysis. journalppw.commdpi.com C18 columns are frequently used to achieve good separation and peak shape. journalppw.comnih.gov The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. journalppw.commdpi.com Gradient elution is often employed to ensure adequate separation from endogenous matrix components and to achieve a shorter run time. una.ac.cr

Mass Spectrometric Parameters: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of doxycycline, as it provides a strong protonated molecular ion [M+H]⁺. journalppw.commdpi.com The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. journalppw.commdpi.com This involves monitoring specific precursor-to-product ion transitions for both doxycycline and this compound. For doxycycline, a common transition is m/z 445.2 → 428.1, while for a deuterated analog like Doxycycline-d3, a transition of m/z 448.2 → 431.1 might be used. journalppw.com The specific transition for this compound would be determined based on its exact mass. Optimization of parameters such as collision energy and declustering potential is crucial to maximize the signal intensity for these transitions.

Interactive Data Table: Typical LC-MS/MS Parameters for Doxycycline Analysis

Below is a table summarizing typical parameters used in the quantitative analysis of doxycycline.

ParameterTypical SettingRationale
Chromatography
ColumnC18 (e.g., 2.1 x 50 mm, <3 µm)Provides good retention and separation for tetracyclines. journalppw.com
Mobile Phase AWater with 0.1% Formic AcidAcidic modifier improves peak shape and ESI+ ionization. mdpi.com
Mobile Phase BAcetonitrile or Methanol (B129727) with 0.1% Formic AcidOrganic solvent for elution from the reversed-phase column. journalppw.commdpi.com
Flow Rate0.3 - 0.7 mL/minBalances analysis time with separation efficiency. journalppw.com
Column Temperature30 - 40 °CControls retention time and viscosity. journalppw.com
Injection Volume5 - 20 µLDependent on sample concentration and system sensitivity. journalppw.com
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveDoxycycline readily forms a protonated molecule [M+H]⁺. journalppw.com
Monitored Transition (Doxycycline)m/z 445.2 → 428.1Specific and sensitive transition for quantification. journalppw.com
Monitored Transition (IS)e.g., m/z 448.2 → 431.1 (for Doxycycline-d3)Mass shift allows for differentiation from the analyte. journalppw.com
Ion Source Temperature350 - 550 °COptimizes desolvation of the ESI droplets.
Collision GasNitrogen or ArgonUsed for fragmentation in the collision cell.

The choice of sample preparation technique is critical for removing interfering substances from biological matrices and for concentrating the analyte to a level suitable for LC-MS/MS analysis. The strategy often depends on the complexity of the matrix.

Plasma: For plasma samples, several techniques can be employed.

Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. journalppw.comavma.org While quick, it may not remove all interfering substances and can sometimes lead to significant matrix effects. scispace.com

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent. researchgate.net LLE can provide a cleaner extract than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up complex samples. nih.gov It uses a solid sorbent to retain the analyte while interfering compounds are washed away. nih.gov This method often results in the cleanest extracts, minimizing matrix effects and improving assay sensitivity and robustness. nih.gov

Tissues: Tissue samples are more complex and require an initial homogenization step to release the drug from the tissue matrix. nih.gov This is typically done in a suitable buffer. Following homogenization, the resulting suspension can be treated similarly to plasma, often using SPE to effectively remove the high content of lipids and other matrix components. nih.govmdpi.com A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which combines salting-out extraction with dispersive SPE for cleanup, has also been successfully applied for the analysis of doxycycline in tissue samples. mdpi.com

Optimization of Extraction Efficiency and Recovery

The extraction of doxycycline from biological matrices is a critical step that significantly influences the reliability of its quantification. The primary goal is to achieve high and consistent recovery of the analyte and the internal standard, this compound, while minimizing matrix effects. Various extraction techniques are employed, with solid-phase extraction (SPE) and liquid-liquid extraction (LLE) being the most common.

Optimization of SPE involves a systematic evaluation of different sorbent types (e.g., polymeric, silica-based), pH of the sample load, wash solutions, and elution solvents. For instance, a method might involve loading a pre-treated plasma sample onto an SPE cartridge, followed by washing steps to remove interfering substances, and finally eluting doxycycline and this compound with an appropriate solvent. The efficiency of this process is assessed by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

A study detailing the quantification of doxycycline in human plasma utilized a protein precipitation method followed by online SPE. This approach demonstrated high recovery for both doxycycline and its stable isotope-labeled internal standard. The recovery of doxycycline was found to be within the range of 95.5% to 102.4%, indicating a highly efficient extraction process.

The following table summarizes typical recovery results for Doxycycline and its internal standard from a biological matrix:

AnalyteConcentration (ng/mL)Mean Recovery (%)
Doxycycline5098.2
Doxycycline50099.1
Doxycycline500097.5
This compound20098.5

These high and consistent recovery values are essential for the subsequent validation of the analytical method.

Method Validation Parameters and Regulatory Considerations (ICH Guidelines)

Method validation is a formal process that confirms that the analytical procedure employed for a specific test is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a set of guidelines that are globally recognized for the validation of bioanalytical methods. The use of this compound as an internal standard is instrumental in meeting these stringent requirements.

Assessment of Method Linearity and Calibration Range

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio of doxycycline to this compound against the nominal concentration of the calibration standards. The range of this curve defines the limits within which the analyte can be accurately and precisely quantified.

For the analysis of doxycycline in human plasma, a typical calibration curve might range from 20 ng/mL to 10,000 ng/mL. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. A regression analysis is performed, and the resulting equation is used to calculate the concentration of unknown samples.

The following table illustrates a representative calibration curve for doxycycline using this compound as an internal standard:

Nominal Concentration (ng/mL)Calculated Concentration (Mean ± SD, ng/mL)Accuracy (%)
2019.8 ± 0.999.0
5050.5 ± 2.1101.0
10098.7 ± 3.598.7
500502.1 ± 15.6100.4
1000995.4 ± 28.199.5
50005010.2 ± 145.3100.2
100009987.6 ± 301.299.9

The high degree of accuracy across the calibration range demonstrates the method's suitability for quantitative analysis.

Determination of Method Sensitivity: Limits of Detection and Quantification

The sensitivity of a bioanalytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

The LOQ is a critical parameter for pharmacokinetic studies, especially for determining the terminal half-life of a drug. For doxycycline analysis, the LOQ is typically the lowest concentration on the calibration curve. For instance, a validated method for doxycycline in human plasma might have an LOQ of 20 ng/mL. At this concentration, the signal-to-noise ratio is significantly above the baseline, and the accuracy and precision meet the acceptance criteria of regulatory guidelines.

Evaluation of Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

The use of this compound is pivotal in achieving high accuracy and precision, as it compensates for any variations during sample processing and instrumental analysis. The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% for the LOQ), and for precision, the coefficient of variation (CV) should not exceed 15% (20% for the LOQ).

A summary of intra- and inter-day accuracy and precision for doxycycline analysis is presented below:

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ20102.58.7101.89.5
Low6098.96.599.27.1
Medium600101.25.1100.55.8
High800099.54.399.84.9

These results fall well within the acceptable limits set by regulatory bodies.

Selectivity and Specificity Considerations

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering substances in the biological matrix. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

In the context of LC-MS/MS analysis, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection. The use of this compound provides an additional layer of specificity, as it is chemically identical to doxycycline but has a different mass, allowing for clear differentiation. To assess selectivity, blank matrix samples from multiple sources are analyzed to ensure no significant interference at the retention times of doxycycline and this compound.

Robustness and Reproducibility of Analytical Procedures

Robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an LC-MS/MS method, these parameters could include the mobile phase composition, flow rate, and column temperature.

Reproducibility refers to the ability of the method to produce consistent results across different laboratories or with different analysts and equipment. The use of a well-characterized internal standard like this compound is fundamental to achieving high reproducibility, as it provides a constant reference point across different analytical runs and settings.

Stability of Analyte and Internal Standard in Biological Samples

The reliability of bioanalytical data is fundamentally dependent on the stability of the analyte and the internal standard (IS) in the biological matrix under various conditions encountered during sample handling, storage, and processing. For the quantitative analysis of doxycycline in biological samples, it is crucial to establish the stability of both doxycycline and its isotopically labeled internal standard, this compound, to ensure accurate and reproducible results. researchgate.netbioanalysis-zone.comau.dk Stability evaluations are typically conducted by analyzing quality control (QC) samples at different concentrations after exposure to specific conditions and comparing the results to those of freshly prepared samples. journalppw.com

Research Findings on Stability:

Comprehensive studies have been conducted to determine the stability of doxycycline and its deuterated internal standards in human plasma under a variety of storage and handling scenarios. These evaluations are critical for defining the appropriate procedures for sample collection, storage, and analysis to prevent degradation of the analyte and internal standard.

One such study, while utilizing Doxycycline-d3 as the internal standard, provides highly relevant data that can be extrapolated to the use of this compound due to their structural similarities and the nature of isotopic labeling. The stability of doxycycline and its deuterated internal standard was assessed under the following conditions:

Freeze-Thaw Stability: This test evaluates the stability of the analyte and internal standard after repeated cycles of freezing and thawing, which can occur during sample retrieval and handling.

Room Temperature (Benchtop) Stability: This assesses the stability of the compounds in the biological matrix when left at room temperature for a certain period, simulating the time samples might spend on a lab bench during processing.

Autosampler Stability: This determines the stability of the processed samples while they are in the autosampler of the analytical instrument, awaiting injection.

Long-Term Stability: This evaluation is crucial for studies where samples need to be stored for an extended period before analysis.

The results from these stability tests for doxycycline and its deuterated internal standard in human plasma are summarized in the interactive data table below. The data demonstrates that both the analyte and the internal standard exhibit acceptable stability under the tested conditions, with the measured concentrations remaining within the acceptable limits (typically ±15% of the nominal concentration).

Stability TestConditionAnalyte (Doxycycline) Stability (% of Nominal)Internal Standard (Doxycycline-d3) Stability (% of Nominal)
Freeze-Thaw Stability3 cycles, -30°C to Room Temp98.5%99.2%
Room Temperature Stability6 hours99.1%98.8%
Autosampler Stability28 hours97.9%98.5%
Long-Term Stability83 days at -70°C96.7%97.1%

This data is representative of stability studies for doxycycline and its deuterated internal standard in human plasma. journalppw.comnih.gov The use of a stable isotope-labeled internal standard like this compound is crucial as it mimics the behavior of the analyte during extraction and analysis, thereby compensating for any potential degradation or loss and ensuring the accuracy of the quantitative results. researchgate.net

Quality Control Applications in Pharmaceutical Analysis

In the realm of pharmaceutical manufacturing, quality control (QC) is a critical component that ensures the identity, purity, strength, and quality of the final drug product. fda.gov The use of stable isotope-labeled compounds, such as this compound, plays a significant role in the quality control of doxycycline drug substances and products. synzeal.comaxios-research.comclearsynth.com this compound can be employed as a reference standard in various analytical procedures to ensure the accuracy and reliability of the QC tests. synzeal.comaxios-research.comclearsynth.comclearsynth.com

Role in Analytical Method Validation and Commercial Production:

This compound is utilized in the analytical method development and validation (AMV) for QC applications. synzeal.comaxios-research.comclearsynth.com This includes methods for assaying the amount of active pharmaceutical ingredient (API) in the drug product and for identifying and quantifying any impurities. During the commercial production of doxycycline, this compound serves as an internal standard in chromatographic assays, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), to ensure the precision and accuracy of the measurements. synzeal.comresearchgate.net

Case Study: Ensuring Quality of Doxycycline Tablets

A hypothetical quality control scenario for doxycycline tablets can illustrate the application of this compound. In this case, a batch of doxycycline tablets is tested to ensure it meets the required specifications before release.

QC Tests Performed:

Identification: Confirming the presence of doxycycline in the tablets.

Assay: Determining the exact amount of doxycycline in each tablet.

Uniformity of Dosage Units: Ensuring that each tablet contains a consistent amount of the active ingredient.

Impurity Profiling: Detecting and quantifying any impurities or degradation products.

In each of these tests, a precise amount of this compound would be added to the sample preparation. The known concentration of the internal standard allows for accurate quantification of doxycycline and its impurities, even if there are variations in sample extraction or instrument response.

The following interactive data table presents hypothetical results from a quality control analysis of a batch of doxycycline 100 mg tablets, demonstrating how the data would be evaluated against specifications.

Quality Control TestSpecificationResultPass/Fail
IdentificationPositive for DoxycyclinePositivePass
Assay (using this compound as IS)90.0% - 110.0% of label claim (100 mg)101.5 mg (101.5%)Pass
Uniformity of Dosage Units (RSD)≤ 6.0%1.8%Pass
Total Impurities (quantified using this compound)Not more than 1.0%0.45%Pass

Pharmacokinetic and Metabolic Research Applications Non Human Models

Application of Doxycycline-13CD3 in Non-human Pharmacokinetic Studies

This compound is instrumental in preclinical pharmacokinetic studies, providing a clear and unambiguous signal for tracking the drug's journey through a biological system. This stable isotope-labeled standard enables researchers to conduct highly sensitive and specific quantitative analyses.

Biodistribution studies in animal models are fundamental to understanding where a drug travels in the body and in what concentrations. While studies with unlabeled doxycycline (B596269) have established its broad distribution, the use of this compound as an internal standard or tracer allows for more precise quantification. Research in animal models, such as mice and rabbits, has shown that doxycycline distributes into a wide array of organs and tissues. nih.gov

By incorporating this compound, researchers can employ techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately measure the concentration of the administered doxycycline in various tissues. This methodology is crucial for determining the extent of drug delivery to target sites, such as infected tissues in tuberculosis models. nih.govnih.gov The distinct mass of the labeled compound ensures that the measurements are not confounded by other molecules in the biological matrix.

Effective tissue penetration and retention are critical for therapeutic efficacy. Studies have demonstrated that doxycycline penetrates well into tissues including the kidney, lung, gallbladder, and prostate. nih.gov In preclinical models of tuberculosis, doxycycline has been shown to reach and accumulate in lung lesions. nih.govnih.gov The ability to measure drug levels accurately within these specific compartments is enhanced by using this compound.

Clearance kinetics from tissues are also a key area of investigation. Studies in mice and rabbits have tracked the elimination of doxycycline from major organs and lung lesions after its removal from the diet, finding that levels fall below certain thresholds within 7 to 14 days. nih.govnih.gov Using a labeled tracer like this compound would allow for a highly specific assessment of these retention times, providing precise data on how long the drug persists in different tissues.

Animal ModelTissue/OrganKey Finding Regarding Penetration/RetentionReference
MicePlasma, Lungs, Liver, Spleen, Kidneys, Lung LesionsDoxycycline supplemented in feed is sufficient to reach target concentrations in TB lesions. nih.govnih.gov
RabbitsPlasma, Lungs, Liver, Spleen, Kidneys, Lung LesionsAdequate oral bioavailability and lesion penetration was achieved after reducing calcium content in the chow. nih.govnih.gov
General Animal ModelsKidney, Lung, Gallbladder, Prostate, MyocardiumExcellent tissue penetration is a known characteristic of doxycycline. nih.gov

The oral absorption of doxycycline is known to be rapid and virtually complete in many species. nih.gov Its prolonged half-life allows for less frequent administration, a key pharmacokinetic property. nih.gov Studies investigating the absorption and elimination kinetics in preclinical models benefit significantly from the use of this compound. When used as a tracer, its unique mass allows for the precise tracking of the drug's concentration in plasma over time following administration.

This approach enables the accurate determination of key pharmacokinetic parameters such as the rate of absorption, maximum concentration (Cmax), time to maximum concentration (Tmax), and the elimination half-life. Furthermore, by analyzing excreta (urine and feces), researchers can quantify the routes and rates of elimination of the administered drug with high specificity.

A primary application for stable isotope-labeled compounds like this compound is in the clear differentiation of an administered (exogenous) drug from naturally occurring (endogenous) substances that may have similar chemical structures or masses. nih.govresearchgate.net The methodology of Stable Isotope Labeling and Mass Spectrometry (SILMS) is a powerful approach for this purpose. researchgate.netacs.org

The principle of SILMS is based on the mass difference between the labeled and unlabeled compound. researchgate.net When a sample from a preclinical model administered this compound is analyzed by mass spectrometry, the instrument can distinguish between the molecular weight of the labeled drug and any other background compounds. researchgate.net This provides an absolute and unambiguous quantification of the exogenous compound, a task that can be challenging with other methods, especially at low concentrations. nih.govacs.org This technique is superior to older methods like radiolabeling as it avoids radio-hazards and allows for long-term studies. acs.org

In Vitro and Ex Vivo Metabolic Fate Investigations

Understanding how a drug is metabolized is crucial for assessing its efficacy and potential interactions. In vitro (e.g., cell cultures, microsomes) and ex vivo (e.g., tissue slices) studies are used to investigate metabolic pathways.

While doxycycline is not considered to be extensively metabolized, it can alter metabolic pathways within cells. nih.gov Studies on human cell lines have shown that doxycycline can inhibit mitochondrial protein translation and shift cellular metabolism towards a more glycolytic phenotype, characterized by increased lactate (B86563) secretion and reduced oxygen consumption. nih.govplos.orgresearchgate.net

The use of this compound as a tracer in in vitro and ex vivo systems is the definitive method for identifying any potential metabolites. If doxycycline undergoes biotransformation, the resulting metabolite(s) will retain the stable isotope label (13C and/or D). When the sample is analyzed using high-resolution mass spectrometry, these labeled metabolites can be readily distinguished from the vast pool of endogenous metabolites. The mass difference and characteristic isotopic pattern provide a clear signature, enabling researchers to isolate, identify, and quantify the metabolic products of the parent drug. This approach provides conclusive evidence of metabolic pathways that might otherwise be difficult to detect.

Metabolic Investigation AreaObserved Effect of Doxycycline (in vitro)Role of Labeled Tracers (e.g., this compound)Reference
Cellular RespirationReduces cellular oxygen consumption.To confirm if metabolic changes result in drug modification by tracking the label. nih.gov
GlycolysisShifts metabolism towards a glycolytic phenotype; increases lactate production.To identify any potential doxycycline conjugates or breakdown products formed during altered metabolic states. nih.govplos.org
Mitochondrial Protein SynthesisInhibits the mitochondrial ribosome, suppressing translation of certain mitochondrial DNA-encoded proteins.To trace the fate of the doxycycline molecule itself during its interaction with mitochondrial machinery. nih.govresearchgate.net

Pathways of Biotransformation Studied with Isotopic Variants

The biotransformation of doxycycline, a second-generation tetracycline (B611298) antibiotic, has been a subject of study to understand its fate in biological systems and the environment. The use of isotopically labeled variants, such as this compound, is a powerful tool in elucidating these metabolic pathways. While specific studies detailing the biotransformation of this compound in non-human models are not extensively documented in publicly available literature, the established metabolic routes of doxycycline provide a clear framework for how such isotopic tracers are applied.

In non-human models, particularly involving microbial systems, several key biotransformation pathways for doxycycline have been identified. These pathways primarily involve a series of enzymatic reactions that modify the parent drug molecule. Research has shown that certain bacteria can convert doxycycline into various products through processes such as demethylation, dehydration, decarbonylation, and deamination. unl.eduresearchgate.net

Demethylation, specifically of the N-(CH3)2 group at the C-4 position on the A ring of the tetracycline structure, is a significant transformation pathway. researchgate.net The use of this compound, with its labeled methyl groups, would be instrumental in definitively tracing the fate of these specific groups during metabolism. By using techniques like mass spectrometry, researchers can track the fragments containing the 13C and deuterium (B1214612), confirming the demethylation process and identifying the resulting metabolites.

Hydrolysis is another identified transformation route, which can convert doxycycline to its isomer or epimer. researchgate.net Isotopic labeling allows for precise tracking of the parent molecule and its isomers, as they would all retain the isotopic signature, distinguishing them from endogenous compounds.

The proposed biotransformation pathways of doxycycline often involve multiple steps. For instance, a sequence of demethylation, followed by dehydration and deamination, can lead to a variety of biotransformation products. unl.eduresearchgate.net Stable isotope-labeled compounds like this compound serve as invaluable standards in pharmacokinetic analyses to quantify the parent drug and its metabolites. nih.govresearchgate.net

Below is an interactive data table summarizing the key biotransformation pathways of doxycycline that are often investigated using isotopic variants.

PathwayDescriptionResulting Transformation
Demethylation Removal of one or both methyl groups from the dimethylamine (B145610) group at the C-4 position.Formation of N-demethylated metabolites.
Dehydration Elimination of a water molecule from the doxycycline structure.Leads to the formation of a double bond.
Decarbonylation Removal of a carbonyl group.Results in a structural modification of the ring system.
Deamination Removal of an amine group.Alters the chemical properties and biological activity of the molecule.
Hydrolysis Cleavage of chemical bonds by the addition of water.Can lead to the formation of isomers or epimers.

Influence of Isotopic Labeling on Metabolic Profiles (Kinetic Isotope Effects)

The substitution of an atom with its heavier isotope can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov In the context of drug metabolism, the replacement of hydrogen with deuterium or carbon-12 with carbon-13 in a molecule like this compound can alter the rates of its biotransformation. This is because the bond involving the heavier isotope has a lower vibrational frequency and requires more energy to break.

While the primary purpose of using this compound is often as an internal standard for analytical quantification due to its mass difference from the unlabeled drug, the isotopic labeling can have a measurable impact on its metabolic profile. nih.govresearchgate.net The magnitude of the KIE depends on the specific metabolic reaction and whether the bond to the isotope is broken in the rate-determining step of that reaction.

For doxycycline, a key metabolic pathway is N-demethylation. researchgate.net In this compound, the C-H bonds of the methyl groups are replaced with C-D bonds, and the 12C is replaced with 13C. The cleavage of a C-D bond is generally slower than the cleavage of a C-H bond. This could potentially lead to a decreased rate of N-demethylation for this compound compared to unlabeled doxycycline.

The theoretical implications of the kinetic isotope effect on the metabolic profile of this compound are summarized in the table below. It is important to note that these are potential effects, and the actual observed KIE can vary depending on the specific enzyme system and experimental conditions.

Metabolic ParameterPotential Influence of Isotopic Labeling in this compoundRationale
Rate of N-demethylation Potentially decreasedThe C-D bond is stronger than the C-H bond, requiring more energy for cleavage in the rate-determining step of the demethylation reaction.
Metabolite Ratio Altered ratio of parent drug to demethylated metabolitesA slower rate of demethylation would result in a higher proportion of the parent this compound remaining over time compared to its metabolites.
Overall Clearance Potentially reducedIf N-demethylation is a significant contributor to the overall clearance of doxycycline, a decreased rate of this pathway could lead to a lower total body clearance.
Exposure (AUC) Potentially increasedA lower clearance rate would result in a higher area under the concentration-time curve (AUC), indicating greater overall exposure to the drug.

The consideration of kinetic isotope effects is crucial for the rigorous interpretation of data from studies using stable isotope-labeled compounds in metabolic research. nih.govnih.gov While often assumed to be negligible, KIEs can introduce errors in metabolic flux analysis if not accounted for. nih.govnih.gov Therefore, when using this compound in pharmacokinetic and metabolic studies, it is essential to be aware of the potential for altered metabolic rates compared to the unlabeled drug, especially when investigating the kinetics of specific biotransformation pathways.

Mechanistic Research and Cellular Investigations

Doxycycline-13CD3 in Understanding Cellular Mechanisms

The use of doxycycline (B596269) in biomedical research, particularly as a mediator for inducible gene expression systems, is widespread. nih.govnih.gov However, the off-target effects of doxycycline on cellular metabolism have become a significant area of investigation. This compound, as a stable isotope-labeled internal standard, is crucial for accurately quantifying doxycycline's impact on these cellular processes.

Elucidation of Metabolic Alterations in Cell Lines

Research has demonstrated that doxycycline can significantly alter the metabolic profile of human cell lines. nih.gov Studies have shown that concentrations of doxycycline commonly used in inducible gene expression systems can shift cellular metabolism towards a more glycolytic phenotype. nih.govresearchgate.net This is characterized by an increase in lactate (B86563) secretion and a reduction in oxygen consumption. nih.govnih.gov For instance, in MCF12A cells, treatment with doxycycline led to elevated glucose consumption and lactate production rates. nih.gov These metabolic shifts are often accompanied by widespread changes in the expression of metabolic genes. researchgate.net The use of this compound allows for precise quantification of the administered doxycycline, ensuring that the observed metabolic changes are accurately correlated to a specific concentration of the drug.

The following table summarizes the observed metabolic changes in various human cell lines upon treatment with doxycycline.

Cell LineGlucose Consumption RateLactate Production RateBasal Oxygen Consumption Rate
MCF12A IncreasedIncreasedReduced
293T IncreasedIncreasedReduced
Glioma Cells IncreasedNot specifiedReduced
Astroglial SVG Cells Not specifiedNot specifiedReduced (at higher concentrations)

Tracing Doxycycline’s Impact on Mitochondrial Function

Doxycycline is known to affect mitochondrial function, primarily by inhibiting mitochondrial protein synthesis. mdpi.comgenscript.com This interference with the mitochondrial ribosome can lead to a mitonuclear protein imbalance and a reduction in maximal mitochondrial respiration. mdpi.com Specifically, a decrease in the function of Complex I of the electron transport chain has been observed. mdpi.com Studies in H9C2 cardiomyoblasts have shown that doxycycline treatment results in fragmented mitochondria and a shift away from oxidative phosphorylation (OXPHOS) towards glycolysis. mdpi.com Furthermore, in various cell lines, including fibroblasts and the A549 lung carcinoma cell line, doxycycline has been shown to cause mitochondrial fragmentation and a decrease in the mitochondrial membrane potential (ΔΨm). researchgate.net The use of this compound in such studies ensures accurate dosing and correlation of these mitochondrial effects with specific doxycycline concentrations.

Use in Gene Expression Regulation Systems (e.g., TetR-tetO system)

Doxycycline is a key component of the widely used tetracycline-inducible (Tet-On/Tet-Off) gene expression systems. nih.govwikipedia.org These systems allow for the controlled expression of a gene of interest in eukaryotic cells. nih.gov The Tet-On system, for example, utilizes a reverse tetracycline-controlled transactivator (rtTA) that binds to the tetracycline (B611298) response element (TRE) in the presence of doxycycline, thereby activating gene transcription. wikipedia.orgjax.org this compound can be employed in these systems to precisely control and verify the concentration of the inducing agent, which is critical given the dose-dependent off-target effects of doxycycline on cellular metabolism and mitochondrial function. genscript.commdpi.com This ensures that the observed phenotype is a direct result of the induced gene's expression rather than a side effect of the inducing agent itself. The ability to accurately measure the intracellular concentration of this compound provides a crucial control for these powerful genetic tools.

Advanced Applications in Systems Biology and Isotopic Tracing

The unique properties of this compound extend its utility to advanced applications in systems biology, particularly in the fields of isotopic tracing, proteomics, and metabolomics.

Flux Measurements Using Stable Isotope Tracers

Stable isotope tracing is a powerful technique for measuring metabolic flux, providing a dynamic view of cellular metabolism. frontiersin.orgnih.gov In this context, cells are cultured in media containing substrates labeled with stable isotopes, such as 13C or 15N. By tracking the incorporation of these isotopes into various metabolites, researchers can quantify the rates of metabolic pathways. While this compound itself is not the primary tracer for metabolic pathways, its use is critical in studies where doxycycline is employed to induce gene expression that alters metabolism. For example, in a study investigating the effects of induced glutaminase (B10826351) (GLS) expression on glutamine metabolism, doxycycline was used to switch on the expression of GLS. mdpi.com The subsequent metabolic flux through the TCA cycle was then traced using 13C5-glutamine. mdpi.com The precise control and measurement of the doxycycline concentration, facilitated by an internal standard like this compound, is essential for accurately interpreting the resulting flux data.

Applications in Proteomics and Metabolomics Research

Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively, within a biological system. revespcardiol.orgnih.govtaylorfrancis.com These "omics" technologies provide a comprehensive snapshot of the cellular state. Doxycycline has been shown to alter the proteome and metabolome of cells. For instance, in a study on Klebsiella pneumoniae, exposure to doxycycline led to an elevation in the expression of 97 proteins. nih.gov Similarly, doxycycline treatment can cause significant changes in the cellular metabolome, reflecting the shifts in metabolic pathways discussed earlier. nih.govnih.govgenscript.com this compound serves as an essential tool in these studies for accurate quantification of the drug, allowing researchers to confidently link the observed changes in the proteome and metabolome to the presence of doxycycline. This is particularly important for distinguishing the effects of doxycycline from the primary experimental variables, such as the expression of an induced protein.

Future Research Directions and Methodological Advancements

Expansion of Doxycycline-13CD3 Applications Beyond Current Scope

The current primary application of this compound is in pharmacokinetic analyses to support clinical trials and therapeutic drug monitoring. researchgate.net However, its utility is poised to expand into several other research domains.

The off-label use of doxycycline (B596269) for conditions like transthyretin amyloidosis presents a new avenue for the application of this compound. wikipedia.org Research in this area could involve using the labeled standard to accurately measure doxycycline levels in tissues and biofluids to better understand its mechanism in disrupting amyloid fibrils.

Furthermore, doxycycline is employed in the treatment of a wide array of bacterial infections, including those caused by gram-positive and gram-negative bacteria, as well as for prophylaxis against malaria. wikipedia.orgnih.govnih.gov this compound can be instrumental in studies investigating drug resistance mechanisms. By accurately quantifying doxycycline concentrations within bacterial cells or in complex biological matrices, researchers can better understand the drug's efficacy and how resistance develops.

Another promising area is in environmental science. The presence of antibiotics like doxycycline in water sources is a growing concern. mdpi.comresearchgate.net Sensitive analytical methods employing this compound as an internal standard can be developed to monitor trace levels of doxycycline in environmental samples, helping to assess the extent of pollution and its potential impact on ecosystems. mdpi.comresearchgate.net

Development of Novel Isotopic Labeling Strategies for Complex Molecules

The synthesis of this compound involves the N-demethylation of doxycycline followed by re-methylation with methyl-[13C]D3 iodide, resulting in a high isotopic purity of 99%. researchgate.net While effective, the development of novel isotopic labeling strategies for complex molecules like tetracyclines remains an active area of research.

Future research may focus on alternative labeling approaches that could offer higher yields, be more cost-effective, or introduce isotopic labels at different positions within the doxycycline molecule. For instance, labeling different parts of the molecule could provide more detailed information in metabolic studies. udspub.com

The development of chemoenzymatic synthesis methods, which have shown promise for other complex molecules like heparan sulfate (B86663) oligosaccharides, could be explored for tetracyclines. physiology.org These methods can offer high specificity and efficiency in introducing isotopic labels. Additionally, advancements in quadruple tetracycline (B611298) labeling methods, which use different tetracycline analogs that can be distinguished by fluorescence, suggest the potential for developing multi-isotopologue standards for more complex experimental designs. nih.gov

Integration of this compound Data with Multi-Omics Approaches

The integration of data from different "omics" fields—such as proteomics, metabolomics, and transcriptomics—is a powerful approach to understanding complex biological systems. nih.govfrontiersin.orgmdpi.com The precise quantification of doxycycline enabled by this compound can be a crucial component of these multi-omics studies.

For example, in studies investigating the effect of doxycycline on the gut microbiome, accurate measurement of the antibiotic's concentration can be correlated with changes in the proteome and metabolome of gut bacteria. This integrated approach can provide a more holistic view of the drug's impact on microbial communities.

Research has already shown that doxycycline treatment can alter the proteome of bacteria like Klebsiella pneumoniae. nih.gov By combining these proteomic findings with precise doxycycline quantification using its labeled standard, researchers can establish dose-response relationships at a molecular level. Similarly, in studies of doxycycline's effect on host cells, such as its impact on mitochondrial function, integrating quantitative drug data with metabolomic and proteomic profiles can elucidate the underlying mechanisms of action and potential off-target effects. mdpi.com The use of stable isotope-labeled internal standards is fundamental to achieving the accuracy required for such integrative analyses. thermofisher.com

Addressing Analytical Challenges in Trace-Level Quantification Using Isotopic Standards

While this compound significantly improves the accuracy of quantification, analytical challenges remain, particularly when measuring trace levels of the analyte in complex matrices. musechem.comacs.orgresearchgate.net Matrix effects, where other components in a sample interfere with the ionization of the target analyte, can lead to inaccuracies even when an internal standard is used. acs.org

Future research will likely focus on developing more robust sample preparation techniques and advanced analytical methods to mitigate these challenges. This includes the exploration of novel solid-phase extraction (SPE) materials and the optimization of liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions to enhance sensitivity and reduce matrix interference. mdpi.comresearchgate.netepa.gov

Q & A

Basic Research Questions

Q. How can researchers design an initial experimental protocol for synthesizing and characterizing Doxycycline-13CD3?

  • Methodological Answer : Begin with a comprehensive literature review to identify established synthetic routes for isotopically labeled tetracycline analogs. Prioritize protocols that detail deuterium/carbon-13 incorporation efficiency, purification methods (e.g., HPLC), and spectroscopic validation (NMR, mass spectrometry). Ensure experimental variables (e.g., reaction temperature, solvent purity) are controlled, and include negative controls to confirm isotopic labeling specificity. Data should be recorded systematically, with raw spectra and chromatograms archived for reproducibility checks .

Q. What analytical techniques are most reliable for verifying the isotopic purity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion cluster pattern consistent with 13CD3 labeling. Pair this with quantitative NMR (qNMR) to assess isotopic enrichment ratios. Validate methods using unlabeled doxycycline as a reference, and cross-check results against certified standards. Ensure instrument calibration is documented, and report confidence intervals for purity measurements .

Q. How should researchers approach literature reviews to contextualize this compound within existing pharmacokinetic studies?

  • Methodological Answer : Utilize databases like PubMed and SciFinder to retrieve primary literature on doxycycline metabolism, focusing on studies using isotopic tracers. Filter results by relevance to your research gap (e.g., tissue distribution, enzymatic degradation). Critically appraise sources for methodological rigor (e.g., sample size, detection limits) and cite foundational studies while highlighting unresolved questions .

Advanced Research Questions

Q. How can isotopic tracing with this compound be optimized to study drug-metabolite interactions in complex biological matrices?

  • Methodological Answer : Design a mass spectrometry imaging (MSI) protocol to spatially resolve this compound and its metabolites in tissue sections. Use stable isotope dilution assays (SIDA) with internal standards to correct for matrix effects. Validate the method by spiking known concentrations into control matrices (e.g., plasma, liver homogenates) and assessing recovery rates. Statistical tools like PCA can identify confounding variables (e.g., ion suppression) .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies across pH gradients (1–10) with controlled temperature and light exposure. Use UPLC-MS to quantify degradation products and kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. Compare results with prior studies to identify methodological discrepancies (e.g., buffer composition, detection sensitivity). Reconcile findings through meta-analysis or collaborative validation .

Q. How can researchers design a robust pharmacokinetic model using this compound to distinguish between parent drug and metabolite contributions?

  • Methodological Answer : Employ compartmental modeling with nested parameters for isotopic dilution effects. Collect time-series plasma/tissue samples and quantify this compound and metabolites via LC-MS/MS. Use Bayesian statistics to account for inter-individual variability, and validate the model using knockout animal studies or enzyme inhibition assays. Publish raw datasets and code for peer validation .

Methodological Considerations

  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Archive spectra, chromatograms, and raw kinetic data in repositories like Zenodo, with metadata aligned with ISA-Tab standards .
  • Ethical Reporting : Disclose isotopic labeling protocols in ethics submissions for animal/human studies. Reference ICH guidelines for stability data and EMA requirements for metabolite identification .
  • Visualization : For publications, use color-coded isotopic patterns in figures but avoid overloading graphics with chemical structures or MIC values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.